N-(3,5-dihydroxyphenyl)acetamide
Description
Contemporary Research Significance of N-(3,5-dihydroxyphenyl)acetamide
The contemporary research significance of this compound is largely centered on its biological activities, particularly its antioxidant properties. smolecule.com The presence of two hydroxyl groups on the phenyl ring allows the molecule to act as a free radical scavenger, which is a key mechanism in reducing oxidative stress in biological systems. smolecule.com Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in a variety of degenerative diseases, making the study of antioxidant compounds a significant field of inquiry. researchgate.net
Beyond its antioxidant capacity, research indicates that this compound and structurally similar compounds may possess anti-inflammatory and analgesic effects. smolecule.com Investigations have focused on the compound's ability to interact with and modulate the activity of various biological targets, such as enzymes involved in inflammatory pathways. smolecule.com This potential for enzymatic inhibition contributes to its profile as a molecule of therapeutic interest. smolecule.com Consequently, the compound is actively investigated in medicinal chemistry as a potential agent for addressing conditions associated with oxidative stress and inflammation. smolecule.com
Foundational Concepts and Structural Characteristics for Research Exploration
The foundation for academic exploration of this compound lies in its specific molecular architecture. The compound's chemical formula is C₈H₉NO₃. smolecule.com Its structure features a central benzene (B151609) ring with three substituents: two hydroxyl groups meta to each other and an acetamide (B32628) group.
Key structural characteristics relevant to research include:
Phenolic Hydroxyl Groups: The two hydroxyl groups at positions 3 and 5 are the primary sites of antioxidant activity. These groups can donate a hydrogen atom to neutralize free radicals, a process that is fundamental to their protective effect against oxidative processes. smolecule.com The positioning of these groups influences the molecule's redox potential.
Acetamide Group: The acetamide functional group contributes to the molecule's polarity and its ability to form hydrogen bonds, which influences its solubility and interactions with biological macromolecules.
Aromatic Ring: The phenyl ring serves as a stable scaffold for the functional groups and participates in electronic interactions.
A common method for synthesizing this compound is through the acylation of 3,5-dihydroxyaniline with reagents like acetic anhydride (B1165640) or acetyl chloride. smolecule.com The chemical properties of the compound, such as the ability of the hydroxyl groups to undergo oxidation to form quinones or participate in nucleophilic substitution to form ethers or esters, are also areas of study. smolecule.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Appearance | Solid (form may vary) |
| Key Functional Groups | Phenyl, Hydroxyl (x2), Acetamide |
| Primary Synthesis Route | Acylation of 3,5-dihydroxyaniline |
Data sourced from available chemical literature. smolecule.com
Overview of Academic Inquiry into this compound and Related Dihydroxyphenylacetamides
Academic inquiry into this compound is part of a broader investigation into the properties and potential applications of acetamide derivatives. mdpi.com Research on related compounds provides valuable context and comparative data. For instance, studies on various acetamide derivatives have confirmed their potential as antioxidant and anti-inflammatory agents. mdpi.comresearchgate.net
The research methodologies employed in these studies are often standardized to allow for comparison across different compounds. Common in vitro antioxidant activity assays include:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: This test measures the ability of a compound to scavenge the stable ABTS radical cation. researchgate.netnih.gov
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: Similar to the ABTS assay, this measures the scavenging of the DPPH radical. nih.gov
Estimation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) production: These assays are often conducted in cell models, such as macrophages, to assess the compound's effect on cellular oxidative stress and inflammatory markers. mdpi.comresearchgate.net
Studies on related isomers and derivatives, such as N-(2-hydroxyphenyl) acetamide and 3,4,5-trihydroxyphenylacetamide derivatives, have shown that the number and position of phenolic hydroxyl groups significantly impact antioxidant and anti-lipid peroxidation activities. researchgate.netnih.gov For example, research on N-(2-hydroxyphenyl) acetamide demonstrated its ability to reduce levels of pro-inflammatory cytokines like IL-1 beta and TNF-alpha in animal models of arthritis. nih.gov Similarly, derivatives of 3,4,5-trihydroxyphenylacetic acid have been found to be powerful radical scavengers. researchgate.netnih.gov The investigation of various dihydroxyphenylacetamide isomers, including the 2,5- and 3,4-dihydroxy forms, contributes to a comprehensive understanding of the structure-activity relationships within this chemical class. nih.gov
Table 2: Research Highlights on Related Acetamide Derivatives
| Compound/Derivative Class | Area of Investigation | Key Findings |
| N-(2-hydroxyphenyl) acetamide | Anti-inflammatory, Anti-arthritic | Reduced pro-inflammatory cytokines (IL-1β, TNF-α) and oxidative stress markers in rats. nih.gov |
| 3,4,5-Trihydroxyphenylacetamide Derivatives | Antioxidant Activity | Many derivatives showed more potent radical scavenging activity than Vitamin C. Activity depends on the number of hydroxyl groups. researchgate.netnih.gov |
| General Acetamide Derivatives | Antioxidant, Anti-inflammatory | Demonstrated ability to scavenge ABTS radicals and reduce ROS/NO production in macrophages. mdpi.comresearchgate.net |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | Mechanism of Action | Known to inhibit cyclooxygenase (COX) enzymes; also studied for its ability to form metal complexes and react with diiodine. rsc.org |
Structure
3D Structure
Properties
CAS No. |
73164-69-9 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N-(3,5-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c1-5(10)9-6-2-7(11)4-8(12)3-6/h2-4,11-12H,1H3,(H,9,10) |
InChI Key |
GGQOIZSMVYYWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)O)O |
solubility |
>25.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of N 3,5 Dihydroxyphenyl Acetamide
Established Synthetic Pathways for N-(3,5-dihydroxyphenyl)acetamide
The synthesis of this compound primarily revolves around the formation of an amide bond between a dihydroxyaniline precursor and an acetyl group.
Targeted Acylation Reactions of Dihydroxyanilines
The most common and established method for synthesizing this compound is through the acylation of 3,5-dihydroxyaniline. smolecule.com This reaction typically involves the use of acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction can be carried out under acidic or basic conditions to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent.
A general representation of this reaction is as follows: 3,5-Dihydroxyaniline + Acetylating Agent (e.g., Acetic Anhydride) → this compound + Byproduct (e.g., Acetic Acid)
The choice of solvent and catalyst plays a crucial role in the efficiency of this reaction. Solvents like ethyl acetate (B1210297) are often employed, and a base such as pyridine (B92270) can be used to neutralize the acid byproduct and drive the reaction forward.
Optimization of Synthetic Efficiency through Microwave-Assisted and Solvent-Free Approaches
To enhance the efficiency, yield, and green credentials of the synthesis, modern techniques such as microwave-assisted synthesis and solvent-free reaction conditions have been explored. smolecule.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.gov In the context of acetamide (B32628) synthesis, microwave heating can accelerate the acylation of anilines. For instance, the synthesis of various acetamide derivatives has been successfully achieved with good yields under microwave irradiation, often in a matter of minutes compared to hours required for conventional heating methods. nih.gov While specific experimental data for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles have been applied to similar structures, suggesting a viable and efficient alternative pathway. nih.gov
Solvent-Free Approaches: The elimination of volatile and often toxic organic solvents is a key principle of green chemistry. Solvent-free acylation reactions can be performed by either mixing the solid reactants directly or by using a solid support. For example, the acetylation of primary alcohols and phenols has been successfully carried out in the absence of a solvent by reacting the hydroxyl-containing compound with acetylimidazole. This method is noted for its high selectivity, high yield, and minimal environmental pollution. Such approaches could potentially be adapted for the acylation of 3,5-dihydroxyaniline.
Rational Design and Synthesis of this compound Derivatives and Structurally Analogous Compounds
The modification of the this compound scaffold is a key strategy to modulate its physicochemical properties and enhance its biological activity.
Strategies for Modifying the Phenyl Ring and Acetamide Moiety
Modifications can be targeted at two primary sites: the dihydroxyphenyl ring and the acetamide moiety.
Phenyl Ring Modification: The hydroxyl groups on the phenyl ring are key to the antioxidant properties of the parent compound and are also prime targets for derivatization. smolecule.com Strategies for modifying the phenyl ring can include:
Alkylation or Acylation of Hydroxyl Groups: To modulate lipophilicity and membrane permeability.
Introduction of other functional groups: Such as halogens, nitro groups, or other alkyl chains to influence electronic properties and potential binding interactions with biological targets. For example, the synthesis of N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrates the introduction of a substituted thiazole (B1198619) ring to the phenylacetamide core, resulting in compounds with significant antibacterial activity.
Acetamide Moiety Modification: The acetamide group can also be altered to create a diverse range of analogs. This can involve:
Varying the Acyl Group: Replacing the acetyl group with other acyl chains (e.g., propionyl, benzoyl) to explore the impact of steric and electronic effects on bioactivity.
Substitution on the Nitrogen Atom: While the parent compound has a hydrogen on the amide nitrogen, this position can be a point for further substitution, although this is less common for this specific scaffold.
Development of Dihydroxyphenylacetamide Analogs for Enhanced Bioactivity
The synthesis of analogs of this compound is driven by the search for compounds with improved therapeutic potential, such as enhanced antioxidant, anti-inflammatory, or anticancer activities. For instance, the synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide represents an analog where the substitution pattern on the phenyl ring is altered and an additional functional group is introduced. researchgate.net The development of such analogs often involves multi-step synthetic sequences to introduce the desired functionalities.
A study on 2-chloro-N,N-diphenylacetamide derivatives, which share the acetamide core, showed that conjugation with various benzaldehydes could lead to compounds with significant analgesic activity. This highlights the potential of creating diverse libraries of phenylacetamide analogs to screen for various biological activities.
Synthesis of Polyhydroxylated Phenylacetamide Conjugates (e.g., Curcuminoid and Flavonoid Derivatives)
Conjugating this compound with other polyhydroxylated natural products like curcuminoids and flavonoids is a promising strategy to create hybrid molecules with potentially synergistic or novel biological activities.
Flavonoid-Phenylacetamide Conjugates: Flavonoids are a class of natural products known for their wide range of biological activities. The synthesis of flavonoid-acetamide hybrids has been reported, demonstrating the feasibility of linking these two pharmacophores. mdpi.commdpi.com For example, quercetin (B1663063) hybrids have been synthesized through a one-pot reaction involving α-amidoalkylation. mdpi.comresearchgate.net Another approach involves the Suzuki-Miyaura cross-coupling reaction to prepare flavonoid derivatives that could then be conjugated to an acetamide moiety. researchgate.netnih.gov
Curcuminoid-Phenylacetamide Conjugates: Curcumin (B1669340), the principal curcuminoid found in turmeric, is renowned for its anti-inflammatory and antioxidant properties. The synthesis of curcumin conjugates with various bioactive molecules, including NSAIDs, has been explored to improve its bioavailability and therapeutic efficacy. d-nb.infoaustinpublishinggroup.com A common strategy involves ester or amide bond formation between curcumin and the other molecule. While direct synthesis of a curcumin-N-(3,5-dihydroxyphenyl)acetamide conjugate is not explicitly detailed in the reviewed literature, the established methods for curcumin conjugation could be adapted for this purpose. For instance, curcumin could be functionalized to introduce a carboxylic acid or an activated ester, which could then be coupled with 3,5-dihydroxyaniline followed by acetylation, or directly with this compound if a suitable reactive handle is introduced.
Exploration of Related Acetamide Scaffolds with Dihydroxyphenyl Moieties (e.g., Thiazolidinones, Phenoxyacetamides)
The versatile chemical nature of this compound, characterized by its dihydroxyphenyl core and a reactive acetamide group, makes it an intriguing starting point for the synthesis of various heterocyclic and derivatized scaffolds. Among these, thiazolidinones and phenoxyacetamides represent two classes of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. While direct synthetic routes originating from this compound to these specific scaffolds are not extensively documented in publicly available research, the exploration of its potential as a precursor is a subject of scientific interest. This section delves into the synthetic methodologies for thiazolidinones and phenoxyacetamides, with a focus on how the structural motifs of this compound could be integrated into these frameworks.
Thiazolidinone Scaffolds
Thiazolidin-4-ones are a class of five-membered heterocyclic compounds that have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govjfda-online.comekb.eg Their synthesis often involves a multicomponent reaction, a strategy that allows for the construction of complex molecules in a single step from three or more reactants. nih.govnih.gov
A common and efficient method for synthesizing 2,3-disubstituted-4-thiazolidinones involves the one-pot condensation of an amine, an aldehyde, and a mercaptoacetic acid. nih.gov In the context of this compound, the primary amino group, which could be obtained through the hydrolysis of the acetamide, would serve as the amine component. This amine can react with a variety of aldehydes and thioglycolic acid to yield thiazolidinone derivatives bearing the 3,5-dihydroxyphenyl moiety. The general reaction scheme is depicted below:
General Synthesis of Thiazolidin-4-ones:
Step 1: Formation of Schiff Base (Imine)
R-NH₂ + R'-CHO → R-N=CH-R' + H₂O
(Amine + Aldehyde → Schiff Base)
Step 2: Cyclization with Thioglycolic Acid
R-N=CH-R' + HSCH₂COOH → Thiazolidin-4-one derivative
(Schiff Base + Thioglycolic Acid → Thiazolidin-4-one)
The dihydroxyphenyl group from the initial acetamide could potentially influence the biological activity of the resulting thiazolidinone derivatives. Research on other dihydroxyphenyl-substituted thiazolidinones has shown promising results in various therapeutic areas.
Table 1: Reported Biological Activities of Dihydroxyphenyl-Substituted Thiazolidinone Analogs
| Compound/Analog Structure | Biological Activity | Research Focus | Reference |
| 2-(3,4-dihydroxyphenyl)-thiazolidine-4-carboxylic acid | Antioxidant, Hepatoprotective | Protection against oxidative stress | (Not directly available in search results) |
| 5-((3,4-dihydroxyphenyl)methylene)-thiazolidine-2,4-dione | Anticancer | Inhibition of cancer cell proliferation | (Not directly available in search results) |
| Thiazolidinone derivatives of dihydroxyphenyl hydrazones | Antimicrobial | Development of new antibacterial agents | nih.gov |
This table is illustrative and based on general findings for dihydroxyphenyl-containing heterocyclic compounds, as direct synthesis and activity data for thiazolidinones from this compound are not specified in the provided search results.
Phenoxyacetamide Scaffolds
Phenoxyacetamide derivatives are another important class of compounds with a wide array of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The synthesis of these scaffolds typically involves the reaction of a substituted phenol (B47542) with a haloacetamide, or the amidation of a phenoxyacetic acid.
The phenolic hydroxyl groups of this compound offer a direct route for the synthesis of phenoxyacetamide derivatives. By reacting this compound with a suitable chloroacetylating agent, followed by reaction with an amine, or by directly coupling the dihydroxyphenyl moiety with a pre-formed acetamide side chain, a variety of derivatives can be accessed.
One potential synthetic route could involve the O-alkylation of the phenolic hydroxyl groups of this compound with an α-haloacetate, followed by amidation. Alternatively, the hydroxyl groups can react with chloroacetyl chloride to form an intermediate that can then be coupled with various amines.
General Synthesis of Phenoxyacetamide Derivatives:
Route A: O-Alkylation and Amidation
Ar-OH + BrCH₂COOR → Ar-OCH₂COOR + HBr
(Phenol + Bromoacetate → Phenoxyacetate)
Ar-OCH₂COOR + R'₂NH → Ar-OCH₂CONR'₂ + ROH
(Phenoxyacetate + Amine → Phenoxyacetamide)
Route B: Reaction with Chloroacetyl Chloride and Amination
Ar-OH + ClCOCH₂Cl → Ar-OCOCH₂Cl + HCl
(Phenol + Chloroacetyl chloride → Chloroacetylated Phenol)
Ar-OCOCH₂Cl + R'₂NH → Ar-OCOCH₂NR'₂ + HCl
(Chloroacetylated Phenol + Amine → Phenoxyacetamide derivative)
The incorporation of the dihydroxyphenylacetamide motif into the phenoxyacetamide scaffold could lead to novel compounds with enhanced or synergistic biological activities.
Table 2: Research Findings on Phenoxyacetamide Derivatives with Hydroxyphenyl Moieties
| Derivative Class | Synthetic Approach | Key Findings | Reference |
| N-(substituted phenyl)-2-(4-hydroxyphenoxy)acetamides | Reaction of 4-hydroxyphenoxyacetic acid with substituted anilines | Exhibited significant analgesic and anti-inflammatory activities. | (Not directly available in search results) |
| 2-(3,4-dihydroxyphenoxy)acetamide derivatives | Synthesis from 3,4-dihydroxybenzoic acid | Investigated for antioxidant and neuroprotective properties. | researchgate.net |
| Phenoxyacetamide-linked benzimidazoles | Multistep synthesis involving phenoxyacetic acid intermediates | Evaluated for antimicrobial and anticancer potential. | (Not directly available in search results) |
This table presents findings on related phenoxyacetamide structures containing hydroxyphenyl groups to illustrate the potential research directions for derivatives of this compound, as direct data is limited in the provided search results.
Preclinical Investigations of Biological Activities and Pharmacological Potential of N 3,5 Dihydroxyphenyl Acetamide
Elucidation of Antioxidant Properties and Mechanisms
The antioxidant capacity of N-(3,5-dihydroxyphenyl)acetamide is a cornerstone of its pharmacological interest. The presence of the dihydroxyphenyl moiety is central to its ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.
In Vitro and Cellular Studies on Free Radical Scavenging
The fundamental mechanism behind the antioxidant activity of this compound lies in its ability to donate hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals. nih.gov This free radical scavenging potential has been a subject of investigation, often in comparison to other acetamide (B32628) derivatives.
While specific IC50 values for this compound in common in vitro antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, a series of 3,4,5-trihydroxyphenylacetamide derivatives have demonstrated potent radical scavenging activities, with some compounds exhibiting greater efficacy than standard antioxidants like vitamin C and being comparable to Trolox. nih.govnih.gov The number and position of hydroxyl groups on the phenyl ring are critical determinants of this activity. researchgate.net
Cellular antioxidant activity (CAA) assays, which are considered more biologically relevant as they account for cellular uptake and metabolism, have been employed to evaluate related compounds. frontiersin.org These studies indicate that dihydroxyphenyl and trihydroxyphenyl moieties contribute significantly to the protection of cells from oxidative damage induced by reactive oxygen species (ROS). researchgate.net
Table 1: In Vitro Antioxidant Activity of Structurally Related Phenylacetamide Derivatives
| Compound/Extract | Assay | IC50 Value | Reference |
| 3,4,5-Trihydroxyphenylacetamide Derivatives | ABTS Radical Scavenging | Comparable to Trolox | nih.gov |
| 3,4,5-Trihydroxyphenylacetamide Derivatives | DPPH Radical Scavenging | More potent than Vitamin C | nih.gov |
| Methanol extract of Vernonia amygdalina (rich in phenolic compounds) | DPPH Radical Scavenging | 94.92 µg/ml | nih.gov |
| Methanol extract of Vernonia amygdalina (rich in phenolic compounds) | ABTS Radical Scavenging | 179.8 µg/ml | nih.gov |
Note: Data presented for structurally related compounds to infer the potential activity of this compound.
Assessment of Oxidative Stress Reduction in Biological Systems
Beyond simple radical scavenging, the ability of a compound to mitigate oxidative stress within a biological context is crucial. Studies on related acetamide derivatives have shown that they can reduce the production of reactive oxygen species (ROS) in cellular models. researchgate.net For example, in lipopolysaccharide (LPS)-stimulated macrophages, certain acetamide derivatives have been shown to decrease the production of nitric oxide (NO), a key molecule involved in oxidative stress and inflammation. researchgate.netnih.gov
Furthermore, research on N-(2-hydroxyphenyl)acetamide, a structural isomer, has demonstrated its capacity to alter oxidative stress markers in an in vivo model of adjuvant-induced arthritis in rats. nih.gov This included a reduction in peroxide levels and modulation of glutathione (B108866) (GSH), an important endogenous antioxidant. nih.gov These findings suggest that this compound may similarly exert a protective effect against cellular damage induced by oxidative stress. The generation of intracellular ROS has been linked to the activity of some N-(hydroxyphenyl)-retinamide compounds, indicating the complex roles these molecules can play in cellular redox balance. nih.gov
Evaluation of Anti-inflammatory Effects
Chronic inflammation is a key contributor to a wide range of pathologies. Compounds that can modulate inflammatory pathways are therefore of significant therapeutic interest.
Modulatory Actions on Inflammatory Pathways and Mediators
The anti-inflammatory potential of this compound is suggested by studies on related compounds. The structural features of acetamide derivatives have been associated with anti-inflammatory properties. mdpi.com A primary mechanism for anti-inflammatory action is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. nih.govnih.gov
While direct studies on the COX/LOX inhibitory activity of this compound are scarce, research on other acetamide derivatives has shown potential in this area. researchgate.net For instance, certain synthetic acetamide derivatives have been investigated as dual COX/LOX inhibitors. nih.gov Furthermore, studies on 3,5-dihydroxycinnamic acid derivatives, which share the dihydroxyphenyl moiety, have demonstrated significant anti-inflammatory effects by reducing the synthesis of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com One such derivative also inhibited the production of cyclooxygenase-2 (COX-2)-catalyzed prostaglandin (B15479496) E2. mdpi.com
In an in vivo model, N-(2-hydroxyphenyl)acetamide was found to reduce serum levels of the pro-inflammatory cytokines IL-1β and TNF-α in rats with adjuvant-induced arthritis. nih.gov This indicates that hydroxyphenyl acetamide structures can effectively modulate key inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of Structurally Related Compounds
| Compound | Model | Key Findings | Reference |
| 3,5-dihydroxycinnamic acid derivative (Compound 7) | TPA-induced mouse ear edema | 65.6% inhibition of edema | mdpi.com |
| 3,5-dihydroxycinnamic acid derivative (Compound 7) | LPS-treated RAW 264.7 cells | Inhibition of COX-2-catalyzed PGE2 production | mdpi.com |
| N-(2-hydroxyphenyl)acetamide | Adjuvant-induced arthritic rats | Reduced serum levels of IL-1β and TNF-α | nih.gov |
Note: Data presented for structurally related compounds to infer the potential activity of this compound.
Exploration of Other Biological Activities
The structural characteristics of this compound suggest that its biological activities may extend beyond antioxidant and anti-inflammatory effects. Investigations into its antimicrobial and anticancer potential, often based on comparisons with structurally similar molecules, are an active area of research.
Investigations into Antimicrobial and Anticancer Potential (based on structural similarity)
The antimicrobial potential of phenolic compounds is well-established. frontiersin.org Dihydroxybenzene derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria. nih.gov Studies on 3,4-dihydroxy-phenyl peptidomimetics have shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to common antibiotics. nih.gov Although direct data for this compound is limited, the presence of the dihydroxyphenyl group suggests a potential for antimicrobial action.
In the realm of oncology, several acetamide derivatives have been investigated for their anticancer properties. mdpi.com For example, N-(2-hydroxyphenyl)acetamide has demonstrated a potent antitumor effect against the human breast cancer cell line MCF-7, with an IC50 of 1.65 mM. nih.gov The proposed mechanisms include inhibition of cell growth, induction of apoptosis, and cell cycle arrest at the G0/G1 phase. nih.gov Research on other hydroxylated biphenyl (B1667301) compounds structurally related to curcumin (B1669340) has also revealed significant antiproliferative activity against melanoma cells, with effects on cell cycle progression and apoptosis induction. mdpi.com While these findings are for related compounds, they provide a strong rationale for investigating the anticancer potential of this compound.
Table 3: Antimicrobial and Anticancer Activities of Structurally Related Compounds
| Compound | Activity | Cell Line/Organism | Key Findings | Reference |
| 3,4-Dihydroxy-phenyl peptidomimetics | Antimicrobial | E. coli, S. aureus | MIC values from 0.25 to 4.0 μM | nih.gov |
| N-(2-hydroxyphenyl)acetamide | Anticancer | MCF-7 (Breast Cancer) | IC50 = 1.65 mM | nih.gov |
| Hydroxylated biphenyl compounds (11 and 12) | Anticancer | Melanoma cell lines | IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM | mdpi.com |
Note: Data presented for structurally related compounds to infer the potential activity of this compound.
Enzymatic Inhibition Studies (e.g., Tyrosinase Inhibition by Related Scaffolds)
While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule, namely the dihydroxyphenyl and acetamide groups, are features of various compounds that have been investigated for their enzyme inhibitory potential. Research into analogous structures provides insights into the potential bioactivities of this compound.
One area of significant interest is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Dysregulation of melanin production can lead to hyperpigmentation disorders. Consequently, the discovery of novel tyrosinase inhibitors is an active area of research. Phenylalkylcinnamide derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase. nih.gov Among these, certain phenylethylamide and phenylmethylamide derivatives demonstrated potent tyrosinase inhibitory activity, with some compounds showing efficacy comparable to the standard inhibitor, hydroquinone (B1673460). nih.gov
In a study focused on the synthesis of novel isopropylquinazolinone derivatives bearing different aryl acetamides, several compounds were screened for their tyrosinase inhibitory activity. nih.gov This research highlighted that modifications to the acetamide moiety could significantly influence the inhibitory potential. nih.gov For instance, the substitution pattern on the phenyl ring of the acetamide was found to be a critical determinant of activity. nih.gov Specifically, ortho-substituted analogs generally exhibited better inhibitory activities compared to their para-substituted counterparts. nih.gov Furthermore, the replacement of a phenyl group with a benzyl (B1604629) group on the acetamide structure led to enhanced potency, which may be attributed to better interaction with the hydrophobic pocket of the tyrosinase enzyme. nih.gov
The following table summarizes the tyrosinase inhibition data for some of these related acetamide derivatives.
| Compound Type | Specific Derivative Example | Inhibition Measurement | Result |
| Phenylmethylamide | Compound 12 | IC₅₀ | 0.028 mM nih.gov |
| Phenylethylamide | Compound 2 | IC₅₀ | 0.03 mM nih.gov |
| Isopropylquinazolinone | Compound 9q (4-fluorobenzyl moiety) | % Inhibition at 50 µM / IC₅₀ | Exhibited the best potency with an IC₅₀ of 34.67 ± 3.68 µM nih.gov |
| Isopropylquinazolinone | Compound 9p (benzyl moiety) | % Inhibition at 50 µM | 29.08% nih.gov |
| Isopropylquinazolinone | Compound 9m (dimethyl substitution) | % Inhibition at 50 µM | 27.31% nih.gov |
These findings underscore the importance of the acetamide scaffold in the design of tyrosinase inhibitors and suggest that this compound, with its specific dihydroxy-substitution pattern, warrants investigation in this context.
Antimalarial Activity of Analogous Acetamide Chemotypes
The acetamide chemotype is a recurring structural feature in various compounds investigated for antimalarial activity. The urgent need for new antimalarial drugs, due to the emergence of resistance to current therapies, has driven the exploration of novel chemical scaffolds, including those containing the acetamide group. malariaworld.org
Several research efforts have focused on optimizing N-aryl acetamide series for antimalarial activity. acs.org For example, one study initiated with the hit compound MMV020512 (1), an N-aryl acetamide, which displayed modest activity against the asexual stage of Plasmodium falciparum. acs.org Structure-activity relationship (SAR) studies on this series revealed that modifications to the acetamide and the aryl ring could significantly impact antimalarial potency. For instance, N-methyl substitution on the acetamide nitrogen slightly improved activity, while N-ethyl substitution led to a decrease. acs.org
Another line of investigation has explored aryl amino acetamides. malariaworld.org This research amalgamated different screening hits from the aryl amino acetamide structural class to refine their activity. malariaworld.org These studies have identified PfSTART1, a STAR-related lipid transfer protein in P. falciparum, as a potential molecular target for this class of compounds. malariaworld.org
Furthermore, N-acetamide indoles have emerged as another promising class of antimalarials. acs.org A screening of the Janssen Jumpstarter library identified this chemotype as a hit against P. falciparum. acs.org Subsequent optimization led to analogs with potent asexual stage activity and good metabolic stability. acs.org
Research has also identified that aryl N-acetamide compounds may exert their antimalarial effect by acting as agonists of the rhomboid protease PfROM8 and the cation channel PfCSC1. biorxiv.org Resistance to a representative compound, M-512, was linked to mutations in these proteins. biorxiv.org
The table below presents data on the antimalarial activity of some of these analogous acetamide chemotypes.
| Compound Series | Example Compound/Analog | Target/Mechanism of Action | Key Finding |
| N-Aryl Acetamides | MMV020512 (1) | Not specified in detail | Modest activity (EC₅₀ 0.810 μM) against asexual parasite stage. acs.org |
| N-Aryl Acetamides | Derivative 21 (N-methyl) | Not specified in detail | Slight improvement in activity (EC₅₀ 0.503 μM) compared to compound 1. acs.org |
| Aryl Amino Acetamides | MMV006833 (1) | PfSTART1 | Identified as a hit from the MMV Pathogen Box. malariaworld.org |
| N-Acetamide Indoles | WJM664 | PfATP4 | Potent asexual stage activity and high metabolic stability. acs.org |
| Aryl N-Acetamides | M-512 | PfROM8 and PfCSC1 agonist | Resistance linked to mutations in PfROM8 and PfCSC1. biorxiv.org |
These studies collectively indicate that the acetamide scaffold is a valuable starting point for the development of new antimalarial agents with diverse mechanisms of action. The potential of this compound as an antimalarial agent remains to be explored, but the activity of these analogous structures provides a rationale for such investigations.
Mechanistic Insights and Molecular Target Elucidation for N 3,5 Dihydroxyphenyl Acetamide
Identification of Key Biological Targets and Interaction Profiles
The biological effects of N-(3,5-dihydroxyphenyl)acetamide are rooted in its ability to interact with and modulate the function of key proteins involved in pathological processes, particularly those related to inflammation and oxidative stress.
While direct enzymatic and receptor binding studies on this compound are not extensively documented, the structural characteristics of the molecule and the known activities of similar compounds provide strong indications of its likely targets. Its anti-inflammatory potential suggests probable interactions with key enzymes in inflammatory cascades, such as cyclooxygenases (COX) and lipoxygenases (LOX).
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), which are crucial mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. nih.gov Similarly, the 5-lipoxygenase (5-LOX) enzyme catalyzes the production of leukotrienes, potent inflammatory mediators that contribute to conditions like asthma and allergic reactions. nih.gov Research on other hydroxyphenyl derivatives has demonstrated their potential to inhibit 5-LOX. nih.govlaccei.org For instance, studies have shown that specific compounds can inhibit 5-LOX activity in human neutrophils, thereby reducing the production of leukotriene B4 (LTB4), a powerful chemoattractant for leukocytes. nih.govnih.gov Given the established anti-inflammatory properties of phenolic compounds, it is plausible that this compound may exert part of its effects through the inhibition of such enzymes. The dihydroxyphenyl moiety is critical for this activity, likely interacting with the enzyme's active site.
Table 1: Potential Enzyme Targets for this compound
| Target Enzyme | Pathway | Potential Effect of Inhibition |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Prostaglandin (B15479496) Synthesis | Reduction in inflammation, pain, and fever. |
| 5-Lipoxygenase (5-LOX) | Leukotriene Synthesis | Reduction in inflammation and leukocyte infiltration. nih.gov |
A crucial aspect of this compound's mechanism is its interference with cellular signaling networks that are activated by oxidative stress. Two of the most important pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB transcription factor is a master regulator of inflammation, immunity, and cell survival. nih.govresearchgate.net In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Various stimuli, including inflammatory cytokines and reactive oxygen species (ROS), can trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. nih.govmdpi.com This frees NF-κB to move into the nucleus, where it binds to DNA and initiates the transcription of hundreds of pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and TNF-α, as well as enzymes like COX-2. nih.govclinicaleducation.org Antioxidant compounds can block NF-κB activation by preventing the ROS-induced degradation of IκBα. nih.govclinicaleducation.org Studies on other acetamide (B32628) derivatives have shown they can successfully reduce levels of NF-κB and IL-6 in response to oxidative stress.
The MAPK pathways are another set of signaling cascades that respond to external stimuli, including oxidative stress, to regulate processes like cell proliferation, differentiation, and apoptosis. nih.gov ROS are known to induce the activation of MAPK pathways. nih.gov By scavenging ROS, this compound can prevent the activation of these pathways, thereby mitigating the cellular stress response. Furthermore, inhibition of the 5-LOX pathway has been shown to suppress inflammation and neuronal apoptosis through the activation of the PI3K/Akt signaling pathway, a key regulator of cell survival. nih.gov
Investigation of Activation Mechanisms in Biological Contexts
The therapeutic action of this compound is intrinsically linked to the pathological environment of the cell, particularly the presence of oxidative stress.
The primary mechanism of action for this compound is its function as an antioxidant, which is directly dependent on the presence of excessive ROS. In this sense, the compound can be considered to have a pro-drug-like character, where its therapeutic effect is "activated" in response to a pathological state—in this case, oxidative stress.
The core of its antioxidant capability lies in the 3,5-dihydroxyphenyl (resorcinol) structure. The hydroxyl (-OH) groups on the phenyl ring are effective hydrogen donors. ROS, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻), are highly unstable molecules that seek to stabilize themselves by stealing electrons from other molecules, causing cellular damage. The hydroxyl groups of this compound can readily donate a hydrogen atom to these radicals, neutralizing them. nih.gov This process is often evaluated using assays that measure the scavenging of stable radicals like DPPH or the suppression of intracellular ROS, which can be detected using fluorescent probes like H₂DCF-DA. nih.gov
This ROS scavenging prevents the oxidation of vital biological macromolecules, including lipids, proteins, and DNA, thereby protecting the cell from damage and preventing the initiation of inflammatory signaling cascades. nih.gov
The initial act of ROS scavenging by this compound triggers a cascade of beneficial downstream cellular effects. By modulating the upstream signaling pathways, the compound effectively reprograms the cell's response to an inflammatory stimulus.
The most significant downstream effect is the suppression of inflammatory gene expression. By inhibiting the NF-κB pathway, the compound prevents the transcription of numerous pro-inflammatory mediators. clinicaleducation.org This leads to:
Reduced Cytokine Production: Lower levels of inflammatory cytokines like TNF-α and IL-6, which are key drivers of the inflammatory response. nih.gov
Decreased Inflammatory Enzyme Synthesis: Reduced expression of enzymes like COX-2 and inducible nitric oxide synthase (iNOS), further limiting the production of inflammatory mediators. clinicaleducation.org
If the compound also inhibits the 5-LOX enzyme, as is plausible, this would lead to a reduction in leukotriene production. nih.gov The downstream consequences of this include diminished leukocyte accumulation at the site of inflammation and a reduction in edema. nih.gov Furthermore, the modulation of the Akt signaling pathway, as seen with 5-LOX inhibition, can promote cell survival and reduce apoptosis in tissues affected by inflammation and injury. nih.gov
Table 2: Summary of Downstream Cellular Effects
| Upstream Event | Key Pathway Modulated | Downstream Cellular Response |
|---|---|---|
| ROS Scavenging | NF-κB Inhibition | Decreased transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2). nih.govnih.gov |
| ROS Scavenging | MAPK Inhibition | Attenuation of cellular stress responses. nih.gov |
| Potential 5-LOX Inhibition | Leukotriene Pathway Inhibition | Reduced production of LTB4, leading to decreased leukocyte infiltration. nih.govnih.gov |
| Potential 5-LOX Inhibition | PI3K/Akt Pathway Activation | Promotion of cell survival and inhibition of apoptosis. nih.gov |
Structure Activity Relationship Sar Studies of N 3,5 Dihydroxyphenyl Acetamide and Its Analogs
Influence of Hydroxylation Pattern on Biological Activity
The number and, more importantly, the position of hydroxyl (-OH) groups on the phenyl ring of dihydroxyphenylacetamide analogs play a pivotal role in their biological activities, particularly their antioxidant and tyrosinase inhibitory effects. The relative positioning of the hydroxyl groups influences the molecule's electron-donating ability, which is central to its capacity to scavenge free radicals and chelate metal ions.
The three main isomers of dihydroxyphenylacetamide are:
N-(3,5-dihydroxyphenyl)acetamide: Features a resorcinol-type (meta-dihydroxy) substitution pattern.
N-(3,4-dihydroxyphenyl)acetamide: Possesses a catechol-type (ortho-dihydroxy) arrangement.
N-(2,4-dihydroxyphenyl)acetamide: Also contains a resorcinol-type moiety, but with a different substitution pattern.
Generally, a catechol (3,4-dihydroxy) or hydroquinone (B1673460) (1,4-dihydroxy) substitution pattern leads to superior antioxidant activity compared to a resorcinol (B1680541) (3,5-dihydroxy) pattern. This is attributed to the greater stability of the resulting phenoxyl radical through the formation of an intramolecular hydrogen bond or resonance stabilization, which is not possible in the meta-isomer. Consequently, N-(3,4-dihydroxyphenyl)acetamide is often a more potent antioxidant than this compound.
In the context of tyrosinase inhibition, a key enzyme in melanin (B1238610) synthesis, the catechol moiety is a well-known structural feature for effective inhibitors. nih.gov Compounds that can mimic the structure of L-DOPA, the natural substrate of tyrosinase, often exhibit strong inhibitory activity. Therefore, N-(3,4-dihydroxyphenyl)acetamide, with its catechol group, is expected to be a more potent tyrosinase inhibitor than its 3,5-dihydroxy counterpart. nih.gov
Table 1: Postulated Influence of Hydroxylation Pattern on Biological Activity
| Compound | Hydroxylation Pattern | Expected Antioxidant Activity | Expected Tyrosinase Inhibition |
|---|---|---|---|
| This compound | meta-dihydroxy (Resorcinol-type) | Moderate | Weak to Moderate |
| N-(3,4-dihydroxyphenyl)acetamide | ortho-dihydroxy (Catechol-type) | High | High |
| N-(2,4-dihydroxyphenyl)acetamide | meta/para-dihydroxy | Moderate to High | Moderate |
This table is based on established SAR principles for phenolic compounds, as direct comparative studies for these specific isomers are limited.
Role of Acetamide (B32628) Substitutions in Modulating Bioactivity and Target Affinity
For instance, the hydrogen on the amide nitrogen and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for binding to the active sites of enzymes and receptors. Altering the N-substituent can modulate the electronic properties of the amide and its hydrogen-bonding capacity, thereby influencing target affinity.
Studies on related acetamide derivatives have shown that the nature of the substituent on the acetamide nitrogen can influence anti-inflammatory and anticancer activities. nih.gov For example, introducing bulkier or more lipophilic groups can enhance binding to hydrophobic pockets in target proteins. Conversely, incorporating polar groups can improve aqueous solubility. The acetamide moiety can also influence the metabolic stability of the compound, affecting its duration of action in a biological system.
Comparative SAR Analysis Across Dihydroxyphenylacetamide Derivatives
A comparative analysis of dihydroxyphenylacetamide derivatives reveals key structural determinants for their biological activities. The superior antioxidant and tyrosinase inhibitory activities of N-(3,4-dihydroxyphenyl)acetamide underscore the importance of the catechol moiety. nih.gov The ability of the two adjacent hydroxyl groups to chelate metal ions, such as the copper ions in the active site of tyrosinase, is a critical factor for its inhibitory potential.
In contrast, while this compound possesses antioxidant properties due to its phenolic nature, the meta-positioning of the hydroxyl groups makes it a less effective radical scavenger and metal chelator compared to the 3,4-isomer. The N-(2,4-dihydroxyphenyl) isomer often exhibits intermediate activity.
Modifications to the acetamide portion of these molecules can further refine their activity. For example, in a series of N-phenylbenzamide derivatives, substitutions on the phenyl ring attached to the amide nitrogen were found to be crucial for their biological effects. This suggests that in dihydroxyphenylacetamides, substitutions on the phenyl ring could also modulate activity.
Table 2: Summary of Key SAR Findings for Dihydroxyphenylacetamide Derivatives
| Structural Feature | Influence on Biological Activity | Rationale |
|---|---|---|
| Hydroxylation Pattern | ||
| 3,4-Dihydroxy (Catechol) | High antioxidant and tyrosinase inhibitory activity | Efficient radical scavenging and metal chelation |
| 3,5-Dihydroxy (Resorcinol) | Moderate antioxidant activity, weaker tyrosinase inhibition | Less effective radical stabilization and metal chelation |
| Acetamide Moiety | ||
| N-H and C=O groups | Crucial for target binding | Act as hydrogen bond donor and acceptor |
| N-substitution | Modulates lipophilicity, solubility, and steric interactions | Influences target affinity and pharmacokinetic properties |
This table summarizes general SAR principles derived from studies on phenolic and acetamide compounds due to the scarcity of direct comparative data for these specific dihydroxyphenylacetamide isomers.
Computational Chemistry and in Silico Modeling in N 3,5 Dihydroxyphenyl Acetamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to the active site of a macromolecular target, such as a protein or enzyme. This simulation helps to understand the binding affinity and mode of interaction, which are critical for a compound's biological activity.
Research on acetamide (B32628) derivatives has utilized molecular docking to explore their potential as inhibitors for various therapeutic targets. nih.gov For instance, studies on N-aryl-acetamide compounds have investigated their interactions with enzymes implicated in neurodegenerative diseases, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov In these simulations, the ligand is placed into the binding site of the target protein, and its conformational flexibility is explored to find the most stable binding pose, typically quantified by a docking score or binding free energy (ΔGbind). A lower (more negative) binding energy generally indicates a more stable and potent ligand-protein complex. nih.gov
Other in silico studies on related acetamide structures have identified potential interactions with cancer-related targets like Poly (ADP-ribose) polymerase (PARP) and human topoisomerase α2 (TOP2A). eurjchem.comresearchgate.net These simulations are vital for identifying the key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
The table below summarizes representative docking results for acetamide derivatives against various protein targets, illustrating the type of data generated in these studies.
| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |
|---|---|---|---|---|---|
| N-aryl-acetamide derivative | Monoamine Oxidase B (MAO-B) | 2BYB | -8.5 | Tyr398, Tyr435, Gln206 | Neurodegenerative Diseases |
| N-(2-methoxy-benzyl)-acetamide | PARP | 5D2M | -7.2 | Gly202, Ser245, Arg246 | Cancer |
| 2-chloro-N-(3-methoxyphenyl)acetamide | Topoisomerase α2 (TOP2A) | 5D0L | -6.9 | Asp479, Ser505 | Cancer |
| Thiazolo[3,2-a]pyridine derivative | α-amylase | 1B2Y | -7.43 | Trp59, Tyr62, Asp197, His305 | Diabetes |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The primary goal of QSAR is to predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
The development of a QSAR model involves several key steps:
Data Set Selection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. nih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These are numerical values that represent different physicochemical properties, such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov
Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Validation: The model's ability to predict the activity of the test set compounds is evaluated to ensure its robustness and reliability.
While a specific QSAR model for N-(3,5-dihydroxyphenyl)acetamide is not extensively documented in public literature, the methodology would be applied to a series of its analogs to guide drug design. For instance, a hypothetical QSAR study could explore how modifying the substituents on the phenyl ring or the acetamide group influences its inhibitory activity against a specific target.
The following table illustrates the conceptual data organization for a QSAR study.
| Compound Analog | Structural Variation | LogP | Molecular Weight (Da) | Hydrogen Bond Donors | pIC₅₀ (Predicted) |
|---|---|---|---|---|---|
| This compound | -OH at C3, C5 | 1.25 | 167.16 | 3 | - |
| Analog 1 | -OCH₃ at C3, -OH at C5 | 1.54 | 181.19 | 2 | 6.8 |
| Analog 2 | -Cl at C3, -OH at C5 | 2.10 | 185.61 | 2 | 7.1 |
| Analog 3 | -OH at C3, C5; -CH₃ on acetyl | 1.65 | 181.19 | 3 | 6.5 |
Prediction and Analysis of Binding Modes and Conformational Dynamics
While molecular docking provides a static image of the ligand-protein interaction, it does not capture the dynamic nature of these systems in a physiological environment. To address this, molecular dynamics (MD) simulations are employed. MD simulations model the movements and interactions of atoms and molecules over time, providing a more realistic view of the binding event. plos.org
Analysis of binding modes from docking and MD simulations focuses on identifying the specific interactions that anchor the ligand in the protein's active site. For a compound like this compound, the hydroxyl (-OH) groups on the phenyl ring and the amide (-NH-C=O) group are key features. These groups can act as hydrogen bond donors and acceptors, forming strong connections with polar amino acid residues like serine, threonine, aspartate, and glutamine. eurjchem.com The aromatic phenyl ring can also engage in favorable pi-pi stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan. nih.gov
Conformational dynamics analysis from MD simulations assesses the stability of the ligand-protein complex. Key metrics include:
Root-Mean-Square Deviation (RMSD): This measures the average change in the displacement of a selection of atoms over time. A stable RMSD value for the complex suggests that the ligand remains securely bound in the active site. plos.org
Root-Mean-Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions of the protein can reveal flexibility that may be important for ligand binding or protein function. plos.org
These dynamic studies complement docking by confirming the stability of predicted binding poses and revealing how the protein and ligand adapt to each other. plos.orgnih.gov
The table below details the types of binding interactions that would be analyzed for a ligand within a protein's active site.
| Interaction Type | Ligand Group (Hypothetical) | Interacting Protein Residue (Example) | Description |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | Aspartate (Asp) | The hydrogen from the ligand's -OH group is shared with an oxygen atom on the Asp side chain. |
| Hydrogen Bond | Amide Carbonyl (C=O) | Serine (Ser) | The oxygen from the ligand's carbonyl group accepts a hydrogen from the -OH group of the Ser side chain. |
| Pi-Pi Stacking | Phenyl Ring | Tyrosine (Tyr) | The aromatic rings of the ligand and the Tyr residue stack parallel to each other. |
| Hydrophobic Interaction | Phenyl Ring | Leucine (Leu) | The non-polar phenyl ring interacts favorably with the non-polar side chain of Leucine. |
Future Directions and Advanced Research Perspectives for N 3,5 Dihydroxyphenyl Acetamide
Integration of Omics Technologies for Comprehensive Biological Understanding
While initial studies have highlighted the antioxidant properties of N-(3,5-dihydroxyphenyl)acetamide, a deep and holistic understanding of its biological impact at the molecular level is still emerging. smolecule.com The integration of "omics" technologies—proteomics, transcriptomics, and metabolomics—represents a pivotal future direction for systematically mapping the compound's biological interactions.
Proteomics: The study of the entire protein complement of a cell or organism, can elucidate the direct molecular targets of this compound and its downstream effects on cellular pathways. Shotgun proteomics, a common method, often involves the alkylation of cysteine residues. nih.gov Comparative studies using agents like iodoacetamide (B48618) or chloroacetamide help in identifying peptides and potential off-target reactions, which could be crucial in understanding how acetamide-based compounds interact within a complex biological system. nih.govnih.gov Future proteomic analyses could reveal changes in the expression of proteins involved in inflammation and oxidative stress, providing a detailed picture of its mechanism of action.
Transcriptomics: Analyzing the complete set of RNA transcripts, can reveal how this compound modulates gene expression. For instance, studies on related compounds like N-(2-hydroxyphenyl)acetamide have used real-time RT-PCR to show downregulation of genes like inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB), and upregulation of protective genes like hemeoxygenase-1 (HO-1). nih.gov A full transcriptomic analysis would provide an unbiased, genome-wide view of the genetic pathways influenced by the compound.
Metabolomics: The systematic study of metabolites can map the metabolic fate of this compound and its impact on cellular metabolism. This could identify key breakdown products and reveal how it perturbs metabolic pathways, offering insights into both efficacy and potential biotransformation.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Potential Application | Expected Insights |
| Proteomics | Identify protein binding partners and post-translational modifications. | Elucidation of direct molecular targets and downstream signaling cascades. |
| Transcriptomics | Profile changes in global gene expression upon treatment. | Understanding of regulatory networks affected by the compound. |
| Metabolomics | Track the compound's biotransformation and its effect on cellular metabolites. | Mapping of metabolic pathways, identification of active metabolites, and bioavailability. |
Exploration of Novel Therapeutic Avenues based on Mechanistic Insights
The established antioxidant and potential anti-inflammatory activities of this compound and its structural relatives form a strong basis for exploring new therapeutic applications. smolecule.comnih.gov Future research will likely focus on translating mechanistic insights into targeted therapies for a range of diseases.
The core dihydroxyphenyl moiety is a well-known scavenger of free radicals, which is key to its antioxidant effects. smolecule.com This mechanism is central to its potential in mitigating conditions driven by oxidative stress. For example, a structural analog, N-(2-hydroxyphenyl)acetamide, has shown protective effects against acute kidney injury in animal models by reducing oxidative damage and inflammation. nih.gov Similarly, novel acetamide (B32628) derivatives are being designed as non-hepatotoxic analgesics that retain antipyretic properties, addressing a major drawback of existing drugs like paracetamol. nih.gov
Future therapeutic development could target:
Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are characterized by significant oxidative stress, making this compound a candidate for neuroprotective strategies.
Cardiovascular Disorders: Its anti-inflammatory and antioxidant properties could be beneficial in atherosclerosis and other cardiovascular diseases where inflammation plays a key role.
Inflammatory Bowel Disease: Compounds based on a related scaffold, 5-aminosalicylic acid, are already used to treat inflammatory bowel disease, suggesting that acetamide derivatives could offer new therapeutic options. ktu.edu
Development of Advanced Synthetic Strategies for Complex Derivatives
To fully explore the therapeutic potential of the dihydroxyphenylacetamide scaffold, the development of advanced synthetic strategies is essential. While traditional methods like the acylation of 3,5-dihydroxyaniline with acetic anhydride (B1165640) are effective for the parent compound, future research requires more sophisticated approaches to generate diverse libraries of complex derivatives for high-throughput screening. smolecule.com
Combinatorial Chemistry represents a paradigm shift from traditional one-molecule-at-a-time synthesis. youtube.com This approach allows for the systematic and rapid creation of a large number of different but structurally related molecules. For example, parallel solution-phase chemistry has been successfully used to generate a library of secondary amide analogues based on the related fungal natural product 3-chloro-4-hydroxyphenylacetamide. scilit.com This methodology, often termed "diversity-oriented synthesis," focuses on creating molecular variety to explore a wider chemical space and increase the chances of discovering potent and selective drug candidates. youtube.com
Future synthetic strategies will likely incorporate:
Microwave-Assisted Synthesis: To improve reaction yields and significantly reduce reaction times compared to conventional methods. smolecule.com
Flow Chemistry: For safer, more scalable, and highly controlled synthesis of intermediates and final products.
Multi-component Reactions: One-pot reactions that combine three or more reactants to rapidly build molecular complexity, improving efficiency and reducing waste. archivepp.com
Solid-Phase Synthesis: Attaching molecules to beads to simplify the process of creating large libraries of compounds, as demonstrated in the "one-bead-one-compound" method for peptide libraries. youtube.com
These advanced techniques will be crucial for synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Interdisciplinary Approaches in Dihydroxyphenylacetamide Research
The full potential of this compound will be unlocked through interdisciplinary collaboration, merging chemistry with materials science, nanotechnology, and computational science.
Materials Science: The compound's structure makes it a useful precursor in the synthesis of specialized polymers and dyes. smolecule.com Its dihydroxyl groups offer reactive sites for polymerization, potentially leading to new functional materials with inherent antioxidant properties.
Nanotechnology: The conjugation of acetamide derivatives to nanoparticles presents a novel strategy for targeted drug delivery. For instance, gold nanoparticles coated with N-(2-hydroxyphenyl)acetamide have been shown to enhance the compound's protective activity in a model of acute kidney injury, demonstrating improved efficacy at a lower dose. nih.gov This approach combines the therapeutic properties of the drug with the unique physical properties of nanomaterials to improve bioavailability and targeting.
Computational Chemistry: In silico methods are becoming indispensable for modern drug discovery and materials research. Quantum-chemical modeling and Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of this compound and its derivatives. scispace.commdpi.com These computational studies can help rationalize reaction mechanisms, predict stability, and guide the design of new compounds with desired properties before they are synthesized in the lab, saving significant time and resources.
Table 2: Examples of Interdisciplinary Research in Dihydroxyphenylacetamide
| Interdisciplinary Field | Application Example | Potential Outcome |
| Materials Science | Use as a monomer in polymerization reactions. | Creation of new antioxidant polymers for biomedical or industrial use. smolecule.com |
| Nanotechnology | Conjugation to gold nanoparticles. | Enhanced drug delivery and targeted therapy for kidney disease. nih.gov |
| Computational Chemistry | DFT calculations to study molecular stability and reactivity. | Rational design of novel derivatives with improved therapeutic properties. mdpi.com |
Q & A
Q. What are the recommended synthetic methodologies for N-(3,5-dihydroxyphenyl)acetamide derivatives?
The synthesis typically involves coupling 3,5-dihydroxyaniline with acetylating agents under controlled conditions. For example, a multi-step synthesis protocol reported yields of 85–94% for carbazole-linked derivatives, using acetic anhydride in refluxing ethanol followed by purification via column chromatography (Rf values: 0.25–0.65) . Key parameters include reaction temperature (70–80°C), solvent polarity for crystallization, and monitoring via TLC. NMR (1H/13C) and melting point analysis (214–267°C) are critical for confirming structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
Standard characterization includes:
- Melting Point Analysis : Compare observed values (e.g., 214–216°C) with literature data to assess purity .
- Spectroscopic Techniques :
- 1H NMR : Look for acetamide proton signals at δ ~2.1 ppm (singlet, CH3) and aromatic hydroxyl protons (δ ~9–10 ppm, broad) .
- 13C NMR : Confirm carbonyl (C=O) resonance at ~168–170 ppm .
- Chromatography : Use TLC with ethyl acetate/hexane mixtures to verify homogeneity .
Advanced Research Questions
Q. How can computational methods guide the prediction of reactive sites in this compound for degradation studies?
The Fukui function and density functional theory (DFT) calculations are used to identify electrophilic/nucleophilic sites. For acetamide derivatives, the hydroxylated phenyl ring and acetamide carbonyl group are often primary reactive sites during advanced oxidation processes (AOPs). Computational predictions align with experimental degradation pathways, such as hydroxyl radical attacks forming intermediates like hydroquinone or mutagenic N-(3,4-dihydroxyphenyl)acetamide .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in antimicrobial activity (e.g., gram-positive vs. fungal targets) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3) enhance membrane permeability .
- Assay Conditions : Standardize minimum inhibitory concentration (MIC) tests using CLSI guidelines and control strains (e.g., S. aureus ATCC 25923).
- Structural Confounders : Compare logP values and hydrogen-bonding capacity to correlate solubility with activity .
Q. How does meta-substitution on the phenyl ring influence the solid-state geometry of this compound?
X-ray crystallography reveals that substituents (e.g., Cl, CH3) alter dihedral angles between the acetamide moiety and aromatic ring. For example, trichloroacetamide derivatives exhibit planar arrangements (dihedral angles <10°), enhancing crystal packing and stability. Steric hindrance from 3,5-dimethyl groups disrupts coplanarity, affecting solubility and intermolecular interactions .
Methodological Considerations
Q. What protocols are recommended for evaluating the environmental toxicity of this compound degradation by-products?
- LC50(96h) Tests : Use Daphnia magna or zebrafish models to assess acute toxicity of by-products (e.g., hydroquinone, 1,4-benzoquinone) .
- Mutagenicity Assays : Employ Ames tests for intermediates like N-(3,4-dihydroxyphenyl)acetamide .
- Degradation Pathway Validation : Combine HPLC-MS/MS with DFT calculations to track intermediate formation and validate proposed mechanisms .
Q. How can researchers optimize reaction yields for carbazole-linked this compound derivatives?
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling steps.
- Solvent Optimization : Use DMF or THF for carbazole activation, ensuring anhydrous conditions .
- Workup Procedures : Acid-base extraction (e.g., 5% NaHCO3) to remove unreacted amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
